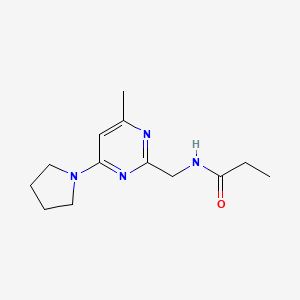
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate, also known as AMPC, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate is not fully understood, but it is believed to involve the modulation of ion channels and receptors. (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been shown to interact with various ion channels, including potassium channels and calcium channels. It has also been shown to modulate the activity of various receptors, including GABA receptors and NMDA receptors.
Biochemical and Physiological Effects:
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate can induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory effects and modulate the immune system. In vivo studies have shown that (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate can reduce pain and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has several advantages for lab experiments, including its high yield synthesis method and its potential applications in various scientific fields. However, there are also limitations to using (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects are not well documented.
Direcciones Futuras
There are several future directions for the study of (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs. Another direction is to explore its potential applications in other scientific fields, such as materials science and environmental science. Additionally, more research is needed to fully understand the advantages and limitations of using (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate in lab experiments.
Métodos De Síntesis
The synthesis of (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with (5-acetyl-2-methoxyphenyl)methyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The yield of the synthesis method is reported to be high, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been explored as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In pharmacology, (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been investigated for its potential to modulate ion channels and receptors. In biochemistry, (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been studied for its interactions with enzymes and proteins.
Propiedades
IUPAC Name |
(5-acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-11(19)12-6-7-15(21-2)13(9-12)10-22-17(20)14-5-4-8-18-16(14)23-3/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQBQFRRIMQSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)COC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24826413 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2512861.png)


![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-(2-methylsulfanylcyclopentyl)amino]acetamide](/img/structure/B2512868.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2512871.png)
![3'-(3,4-Difluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2512872.png)
![N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide](/img/structure/B2512873.png)

![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2512875.png)
![N-(4-fluorobenzyl)-3-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2512876.png)
![(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2512881.png)
![[1-[[4-(Furan-3-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate](/img/structure/B2512882.png)
![2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2512883.png)